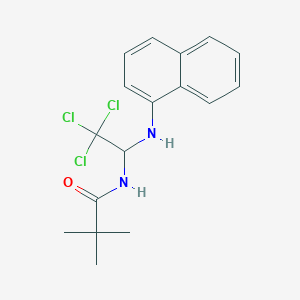

N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide

Description

N-(2,2,2-Trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide is a synthetic compound characterized by a trichloroethyl backbone, a naphthalen-1-ylamino group, and a pivalamide (2,2-dimethylpropanamide) moiety. The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, as seen in related trichloroethyl carboxamide derivatives .

Properties

IUPAC Name |

2,2-dimethyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl3N2O/c1-16(2,3)15(23)22-14(17(18,19)20)21-13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14,21H,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXPYEPMMBWCEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of naphthalen-1-ylamine with 2,2,2-trichloroethanol under controlled conditions to form the intermediate N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)amine. This intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of naphthalen-1-ylamino oxides.

Reduction: Formation of naphthalen-1-ylamino ethyl derivatives.

Substitution: Formation of substituted naphthalen-1-ylamino ethyl compounds.

Scientific Research Applications

N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Thiadiazolyl Carboxamide Analogs

Compounds such as N-(2,2,2-trichloro-1-((5-(aryl amino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides (e.g., derivatives with phenylamino-thiadiazole groups) share the trichloroethyl-carboxamide core but replace the naphthalene moiety with a 1,3,4-thiadiazole ring . Key differences include:

- Bioactivity: Thiadiazolyl derivatives exhibit pH-dependent antimicrobial activity, with enhanced efficacy under acidic conditions due to protonation of the thiadiazole nitrogen .

- Stability : The thiadiazole ring is prone to metabolic degradation, whereas the naphthalene system may confer greater metabolic stability.

Sulfonamide Derivatives

N-(2-(naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide () shares the naphthalene group but incorporates sulfonamide and tetramethylpiperidine moieties. Comparisons include:

- Binding Interactions : Sulfonamides typically exhibit strong hydrogen-bonding capacity, while pivalamide’s steric bulk may limit binding to certain targets but enhance selectivity.

Chlorinated Ethyl Compounds (e.g., DDT Analogs)

Chlorinated compounds like 1-chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene (a DDT analog) share the trichloroethyl group but lack the amide and naphthalene functionalities . Differences include:

- Toxicity Profile : DDT analogs are neurotoxic insecticides, whereas the target compound’s pivalamide and naphthalene groups suggest a shift toward antimicrobial or anticancer applications .

- Environmental Persistence : The trichloroethyl group in DDT contributes to environmental persistence, but the target compound’s amide linkage may facilitate biodegradability.

Computational Insights and Docking Studies

Tools like UCSF Chimera () and AutoDock Vina () enable comparative analysis of binding modes. For example:

- Hydrophobic Interactions : The naphthalene moiety in the target compound may engage in π-π stacking with aromatic residues in enzyme active sites, a feature absent in thiadiazolyl analogs.

- Steric Effects : The pivalamide group’s bulkiness could reduce binding affinity compared to smaller carboxamides but improve selectivity by avoiding off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.